7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a neutral heterocyclic compound that serves as a key building block in developing novel pharmaceutical agents. [] It gained attention for its ability to bind to the S1 pocket of Factor VIIa (FVIIa), a serine protease involved in the blood coagulation cascade. [] This interaction makes it a valuable lead compound for developing antithrombotic agents with potentially reduced bleeding risks. [] Furthermore, derivatives of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one have demonstrated antioomycete activity, specifically against the plant pathogen Pythium recalcitrans. []
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula CHClNO. It belongs to the class of isoquinoline derivatives and is characterized by a chloro substituent at the 7-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound can be synthesized from various starting materials, notably 6-chloro-1-indanone, through several synthetic routes that involve cyclization and functional group transformations. Its synthesis has been documented in several studies, highlighting different methodologies and yields obtained.
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one is classified as an isoquinoline derivative. Isoquinolines are bicyclic compounds derived from quinoline, where one of the benzene rings is replaced by a nitrogen atom. This specific compound falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical applications.
The synthesis of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
In one documented synthesis, a yield of approximately 80% was achieved, indicating efficient conversion from the starting material. The use of silica gel for chromatography allows for effective separation of isomers produced during the reaction .
The molecular structure of 7-chloro-3,4-dihydroisoquinolin-1(2H)-one features a bicyclic framework consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. The chloro group at position 7 significantly influences its chemical properties and reactivity.
These structural characteristics contribute to its solubility and interaction with biological targets .
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions typical for isoquinoline derivatives:
For example, reactions involving palladium-catalyzed cross-coupling have been explored to introduce additional functional groups onto the isoquinoline framework .
The mechanism of action for 7-chloro-3,4-dihydroisoquinolin-1(2H)-one primarily relates to its interaction with biological targets such as enzymes or receptors. While specific pathways may vary based on the target:
Data supporting these mechanisms often come from in vitro studies assessing binding affinities and functional outcomes in cellular models.
Relevant data include:
7-Chloro-3,4-dihydroisoquinolin-1(2H)-one has potential applications in:
The compound's unique structural features and biological activity make it a valuable target for further research in drug development and synthetic methodologies .
The Castagnoli–Cushman reaction (CCR) enables efficient construction of the 7-chloro-3,4-dihydroisoquinolin-1(2H)-one scaffold through a cyclocondensation between homophthalic anhydride derivatives and imines. This reaction proceeds via a Mannich-type mechanism where the enolate of homophthalic anhydride attacks the imine carbon, followed by intramolecular acylation to form the lactam ring with trans-diastereoselectivity as the predominant outcome [5] [10]. Key advances include:
Table 1: Bioactive 7-Chloro-3,4-dihydroisoquinolinones Synthesized via CCR
Compound | C3-Substituent | N2-Substituent | Biological Activity | Yield (%) |
---|---|---|---|---|
I23 | Phenyl | n-Butyl | Antioomycete (EC~50~ = 14 µM) | 52 |
18k* | 4-NO~2~-C~6~H~4~ | Cyclohexyl | PARP-1 inhibitor scaffold | 46 |
7b** | 2-Fluorophenyl | 2-Fluorophenethyl | HIF-1 inhibition (IC~50~ = 0.22 µM) | 85 |
Nitrilium-activated CCR adduct [10]; *Scaffold-hopping derivative [6]
Radical-mediated cyclizations offer complementary routes to the isoquinolinone core, particularly for C1-functionalized derivatives inaccessible via CCR. N-allyl-2-halo-benzamides serve as precursors for tin- or silicon-mediated radical cyclizations:
The Curtius rearrangement converts acyl azides into isocyanates, which undergo intramolecular trapping to form lactams. This method excels for constructing fused polycyclic isoquinolinones:
Table 2: Isoquinolinones Synthesized via Curtius Rearrangement
Compound | Fused Ring System | Biological Target | IC~50~ (µM) |
---|---|---|---|
6 | Pyrido[2’,1’:2,3]imidazo[4,5-c] | PARP-1 | 0.4 |
10* | Dihydrothiazolo[3,2-a] | Trypanocidal agent | 1.2 |
*Derived from homophthalic monoamide CCR adduct [8]
Fragment-based design merges validated pharmacophores with the 7-chloro-isoquinolinone core to enhance target affinity and pharmacokinetics:
Table 3: Fragment-Merged 7-Chloro-Isoquinolinone Derivatives
Compound | C6-Substituent | N-Fragment | Activity | PK Profile |
---|---|---|---|---|
23A | None | 1-Amino-6-methylsulfonyl | ROCK-I K~d~ = 12 nM | Cl~int~ = 14 mL/min/kg, F = 62% |
7b | 2-Fluorophenyl | 2-Fluorophenethyl | HIF-1 IC~50~ = 0.22 µM | T~1/2~ = 4.1 h |
I23* | Phenyl | n-Butyl | Antioomycite EC~50~ = 14 µM | Not reported |
*CCR-derived analogue [2]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7